2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorophenyl group, and a methoxyphenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using thiourea.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 3-methoxyphenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is unique due to its combination of an imidazole ring and a sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound’s diverse functional groups allow for a broader range of applications in scientific research.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-16-4-2-3-14(11-16)21-17(23)12-25-18-20-9-10-22(18)15-7-5-13(19)6-8-15/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSARHLSQMUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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